2-(Dichloromethyl)-4,6-dimethyl-2,3-dihydrothieno[3,2-c]quinoline
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Overview
Description
2-(Dichloromethyl)-4,6-dimethyl-2,3-dihydrothieno[3,2-c]quinoline is a heterocyclic compound that belongs to the quinoline family.
Preparation Methods
The synthesis of 2-(Dichloromethyl)-4,6-dimethyl-2,3-dihydrothieno[3,2-c]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of substituted 2-methyl-3-(3,3-dichloroallyl)-4-hydroxyquinolines . The reaction conditions typically include the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and reduce reaction times .
Chemical Reactions Analysis
2-(Dichloromethyl)-4,6-dimethyl-2,3-dihydrothieno[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
2-(Dichloromethyl)-4,6-dimethyl-2,3-dihydrothieno[3,2-c]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(Dichloromethyl)-4,6-dimethyl-2,3-dihydrothieno[3,2-c]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes such as DNA gyrase and lanosterol 14 α-demethylase, which are crucial for bacterial and fungal growth . The compound’s structure allows it to bind to these enzymes, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
2-(Dichloromethyl)-4,6-dimethyl-2,3-dihydrothieno[3,2-c]quinoline can be compared with other quinoline derivatives such as:
4-chloro-6-methylquinoline-2(1H)-one: Known for its antimicrobial properties.
2-dichloromethyl-4-methyl-2,3-dihydrofuro[3,2-c]quinoline: Another derivative with similar synthetic routes and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H13Cl2NS |
---|---|
Molecular Weight |
298.2 g/mol |
IUPAC Name |
2-(dichloromethyl)-4,6-dimethyl-2,3-dihydrothieno[3,2-c]quinoline |
InChI |
InChI=1S/C14H13Cl2NS/c1-7-4-3-5-9-12(7)17-8(2)10-6-11(14(15)16)18-13(9)10/h3-5,11,14H,6H2,1-2H3 |
InChI Key |
LWXIOUAVEWTLTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(CC(S3)C(Cl)Cl)C(=N2)C |
Origin of Product |
United States |
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